molecular formula C9H12N4 B14601895 5,6-Dimethylbenzimidazole-1,2-diamine CAS No. 60882-73-7

5,6-Dimethylbenzimidazole-1,2-diamine

Cat. No.: B14601895
CAS No.: 60882-73-7
M. Wt: 176.22 g/mol
InChI Key: XAZNNSXRLCQUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylbenzimidazole-1,2-diamine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is particularly notable for its role as a degradation product of vitamin B12 and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylbenzimidazole-1,2-diamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents. This reaction forms the benzimidazole ring structure. Various methods have been developed to optimize this synthesis, including the use of different catalysts and reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale condensation reactions using o-phenylenediamine and formic acid derivatives. The process may be catalyzed by acids or bases to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylbenzimidazole-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Scientific Research Applications

5,6-Dimethylbenzimidazole-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethylbenzimidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dimethylbenzimidazole-1,2-diamine include other benzimidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 6 positions of the benzimidazole ring can affect the compound’s ability to interact with biological targets, making it a unique and valuable compound for research and development .

Properties

CAS No.

60882-73-7

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5,6-dimethylbenzimidazole-1,2-diamine

InChI

InChI=1S/C9H12N4/c1-5-3-7-8(4-6(5)2)13(11)9(10)12-7/h3-4H,11H2,1-2H3,(H2,10,12)

InChI Key

XAZNNSXRLCQUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.